

Application Note: Accurate Molarity Calculations for Dextrose Monohydrate Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dextrose, a form of D-glucose, is a fundamental component in numerous biological research and pharmaceutical applications, serving as a critical energy source in cell culture media and a key ingredient in intravenous solutions.^[1] Dextrose is commercially available in two primary forms: anhydrous and monohydrate. The presence of a water molecule in **dextrose monohydrate** ($C_6H_{12}O_6 \cdot H_2O$) necessitates careful consideration during molarity calculations to ensure the precise concentration of prepared solutions.^{[2][3]} This application note provides a detailed protocol for calculating the molarity of **dextrose monohydrate** solutions and preparing them accurately.

Data Presentation: Dextrose Properties

A clear understanding of the chemical properties of both anhydrous dextrose and **dextrose monohydrate** is crucial for accurate solution preparation. The following table summarizes the key quantitative data for both forms.

Property	Dextrose Anhydrous	Dextrose Monohydrate
Chemical Formula	$C_6H_{12}O_6$	$C_6H_{12}O_6 \cdot H_2O$
Molecular Weight (g/mol)	180.16[2]	198.17[2][4][5]
Water Content by Mass	0%	~9.1%

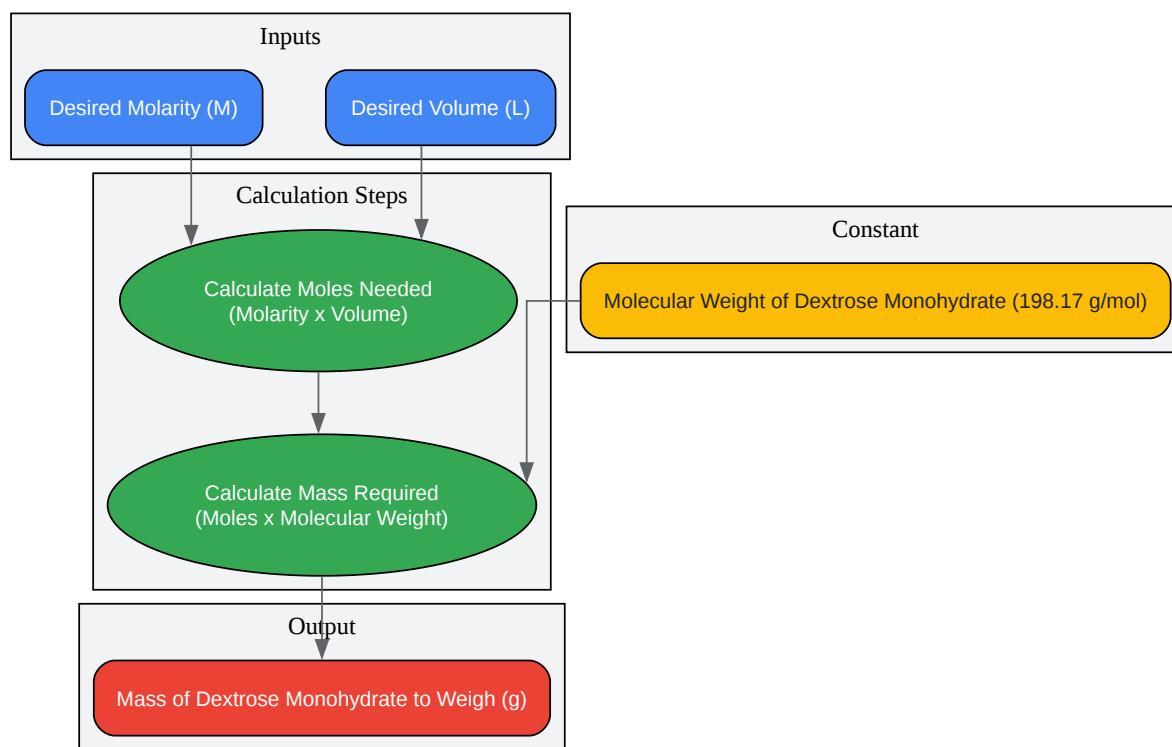
Note: The water of hydration in **dextrose monohydrate** is an integral part of its crystal structure and must be included when calculating its molecular weight.[6][7][8]

Experimental Protocol: Preparation of a 1M Dextrose Monohydrate Solution

This protocol outlines the steps to prepare 1 liter of a 1 Molar (1M) **dextrose monohydrate** solution.

Materials:

- **Dextrose Monohydrate** ($C_6H_{12}O_6 \cdot H_2O$)
- Deionized or distilled water
- 1000 mL volumetric flask
- Weighing boat
- Spatula
- Analytical balance
- Magnetic stirrer and stir bar (optional)


Procedure:

- Calculate the required mass of **dextrose monohydrate**:
 - To prepare a 1M solution, you need 1 mole of the solute per liter of solution.

- The molecular weight of **dextrose monohydrate** is 198.17 g/mol .
- Therefore, for 1 liter of a 1M solution, you will need 198.17 grams of **dextrose monohydrate**.
- Weigh the **dextrose monohydrate**:
 - Place a weighing boat on the analytical balance and tare it.
 - Carefully weigh out 198.17 grams of **dextrose monohydrate** using a spatula.
- Dissolve the **dextrose monohydrate**:
 - Add approximately 700-800 mL of deionized or distilled water to the 1000 mL volumetric flask.
 - Carefully transfer the weighed **dextrose monohydrate** into the volumetric flask.
 - If using a magnetic stirrer, add the stir bar to the flask and place it on the stir plate. Stir until the **dextrose monohydrate** is completely dissolved. Alternatively, swirl the flask gently to dissolve the solid. Do not heat the water to facilitate dissolution.[9]
- Bring the solution to the final volume:
 - Once the **dextrose monohydrate** is fully dissolved, carefully add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the 1000 mL calibration mark.
- Homogenize the solution:
 - Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.
- Storage:
 - Store the prepared solution at room temperature unless otherwise specified for your application.

Visualization of the Molarity Calculation Workflow

The following diagram illustrates the logical steps involved in calculating the mass of **dextrose monohydrate** required for a solution of a specific molarity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mpbio.com [mpbio.com]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. The difference between glucose monohydrate and anhydrous glucose-Other News and Blog-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]
- 4. phexcom.com [phexcom.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Application Note: Accurate Molarity Calculations for Dextrose Monohydrate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7885005#calculating-molarity-for-dextrose-monohydrate-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com